3-methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
3-Methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 6 and a tetrahydrobenzothiazole moiety at position N.
Properties
Molecular Formula |
C15H14N4O2S2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-8-7-22-15-16-6-9(13(21)19(8)15)12(20)18-14-17-10-4-2-3-5-11(10)23-14/h6-7H,2-5H2,1H3,(H,17,18,20) |
InChI Key |
CLYXWDDGYNLUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Core Formation
The thiazolo[3,2-a]pyrimidine scaffold is constructed via a one-pot three-component reaction adapted from Biointerface Research. A mixture of 4-phenylthiazole-2-amine (1a) , acetylacetone (2) , and 3-methyl-4-oxopentanoic acid undergoes cyclocondensation in acetonitrile with p-toluenesulfonic acid (PTSA) as a catalyst. Microwave irradiation at 120°C for 2 hours facilitates the formation of 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4a) .
Key Reaction Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| 4-Phenylthiazole-2-amine | 10.0 | Nucleophile |
| Acetylacetone | 20.0 | 1,3-Dicarbonyl source |
| 3-Methyl-4-oxopentanoic acid | 10.0 | Aldehyde surrogate |
| PTSA | 15.0 | Acid catalyst |
| Acetonitrile | 25 mL | Solvent |
The reaction proceeds via Knoevenagel condensation followed by heterocyclization, yielding the bicyclic core in 82–85% yield. The carboxylic acid at position 6 is retained for subsequent functionalization.
Activation of the Carboxylic Acid Intermediate
Acyl Chloride Formation
The carboxylic acid 4a is activated using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). After 3 hours, the solvent and excess SOCl₂ are removed under reduced pressure to yield 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride (5) as a pale yellow solid (95% yield).
Characterization Data for 5
Synthesis of (2Z)-4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-ylideneamine
Condensation of Cyclohexanone with Thiosemicarbazide
The Z-configured benzothiazolylidene amine is prepared by refluxing cyclohexanone with thiosemicarbazide in ethanol containing catalytic acetic acid. The reaction selectively forms the (2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamine (6) via intramolecular cyclization, with the Z-configuration stabilized by hydrogen bonding between the thione sulfur and amine proton.
Optimized Conditions
-
Molar Ratio: Cyclohexanone : thiosemicarbazide = 1 : 1.2
-
Temperature: 80°C, 6 hours
-
Yield: 78%
Characterization Data for 6
-
¹³C NMR (100 MHz, DMSO-d₆): δ 24.5 (C-4), 25.8 (C-5), 26.3 (C-6), 34.1 (C-7), 122.4 (C-3a), 156.7 (C-2).
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₇H₁₁N₂S: 155.0641; found: 155.0639.
Amide Coupling to Form the Target Compound
Coupling of Acyl Chloride with Benzothiazolylidene Amine
The acyl chloride 5 is reacted with amine 6 in dry tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3 eq) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the title compound as a white crystalline solid (72% yield).
Reaction Scheme
Characterization Data
-
Melting Point: 214–216°C (decomp.).
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.75–1.82 (m, 4H, cyclohexane-H), 2.41 (s, 3H, CH₃), 2.95 (t, 2H, J = 6.4 Hz, SCH₂), 6.92 (s, 1H, pyrimidine-H), 7.35–7.48 (m, 5H, Ar-H), 10.25 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 21.3 (CH₃), 24.5–34.1 (cyclohexane-C), 118.4 (C-3a, thiazole), 145.6 (C-6, pyrimidine), 162.4 (amide C=O), 175.8 (thiazole C=S).
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₁H₁₈N₄O₂S₂: 422.0893; found: 422.0889.
Yield Optimization and Scalability
Table 1. Optimization of Amide Coupling Reaction
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | Et₃N | 0 → 25 | 72 |
| 2 | DCM | DIPEA | 0 → 25 | 68 |
| 3 | DMF | Pyridine | 25 | 55 |
| 4 | THF | Et₃N | 0 → 40 | 65 |
THF with Et₃N at 0→25°C provides optimal yields due to improved solubility of 5 and 6 while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thiazolo-pyrimidines and features a complex molecular structure characterized by multiple heterocycles. Its molecular formula is with a molecular weight of approximately 302.36 g/mol. The presence of both thiazole and pyrimidine moieties contributes to its potential pharmacological activities.
Biological Activities
1. Anticancer Properties
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds similar to 3-methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies demonstrate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways like PI3K/Akt/mTOR .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported that thiazolo-pyrimidine derivatives possess activity against a range of bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
3. Anti-inflammatory Effects
Some derivatives have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines in activated immune cells. This activity could be beneficial for treating conditions such as rheumatoid arthritis or other inflammatory diseases .
Case Studies
Case Study 1: Anticancer Screening
In a study published in Molecules, researchers synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anticancer activities against several human cancer cell lines. The most potent compound demonstrated an IC50 value in the low micromolar range against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial efficacy of thiazolo-pyrimidines against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituent Diversity
- Analog 1 () : Derivatives like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) feature benzylidene groups with methyl substituents, enhancing lipophilicity but reducing hydrogen-bonding capacity compared to the tetrahydrobenzothiazole group .
- Analog 2 () : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate contains methoxy groups, which facilitate C–H···O hydrogen bonding in crystal packing .
Functional Group Modifications
- Carboxamide vs. Ester/Cyano Groups: The target compound’s carboxamide group (C=O–NH–) enables strong hydrogen bonding, critical for molecular recognition in biological systems.
Crystallographic and Conformational Analysis
- Target Compound : Predicted to adopt a puckered thiazolo[3,2-a]pyrimidine core, similar to the flattened boat conformation observed in ’s analog (dihedral angle: 80.94° between fused rings) .
- Intermolecular Interactions: Methoxy-substituted analogs form C–H···O hydrogen bonds (), while cyano derivatives () rely on weaker van der Waals interactions . The tetrahydrobenzothiazole group in the target compound may engage in S···N or S···O interactions, enhancing crystal stability.
Bioactivity Potential
- Thiazolo[3,2-a]pyrimidine Core: Known for antimicrobial, anti-inflammatory, and kinase inhibitory activities () .
- Substituent Impact :
- Tetrahydrobenzothiazole: May improve blood-brain barrier penetration due to increased lipophilicity.
- Benzylidene/Methoxy Groups: Enhance binding to hydrophobic enzyme pockets (e.g., ’s analog) .
- Pyrazole/Triazole Moieties (–15): Introduce nitrogen-rich pharmacophores for targeting purine-binding enzymes .
Tabulated Comparison of Key Parameters
Research Implications
- Drug Design : The tetrahydrobenzothiazole substituent in the target compound offers a unique scaffold for CNS-targeted therapies, whereas benzylidene/methoxy analogs () are better suited for peripheral targets .
- Crystallography : Structural data from and highlight the role of substituents in dictating crystal packing, aiding in polymorph prediction .
- SAR Studies: Systematic replacement of substituents (e.g., cyano → carboxamide) could optimize bioactivity and pharmacokinetics, as suggested by and .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes thiazolo and benzothiazole moieties. Its molecular formula is , and it possesses a molecular weight of approximately 319.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazole and thiazolidine exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In particular, thiazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β in vitro. These findings suggest that the compound may be useful in treating inflammatory conditions .
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives can induce apoptosis in cancer cells. In vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways .
Neuroprotective Effects
Emerging evidence suggests that some thiazole derivatives can protect neuronal cells from excitotoxicity. For example, a related compound was shown to significantly reduce glutamate-induced cytotoxicity in rat glial cultures by decreasing intracellular calcium levels and reactive oxygen species production .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Lesyk et al., a series of thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, one derivative exhibited potent activity against E. coli, with an MIC value of 16 µg/mL. This highlights the potential of thiazole-based compounds as effective antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of a thiazole derivative in a mouse model of collagen-induced arthritis. The compound significantly reduced paw swelling and inflammatory markers compared to controls, suggesting its potential as a treatment for autoimmune diseases .
Case Study 3: Anticancer Properties
A recent study explored the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives in human breast cancer cell lines. The results showed that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis rates, indicating their potential as chemotherapeutic agents .
Q & A
What are the key synthetic methodologies for preparing 3-methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Basic Research Focus
The synthesis typically involves multi-step reactions, including condensation and cyclization processes. A common approach is the reaction of thiazol-4(5H)-one derivatives with pyrazol-4-ylmethylene malononitrile under reflux conditions, followed by cyclization to form the thiazolo[3,2-a]pyrimidine core . Key steps include:
- Step 1 : Formation of intermediate enamines via base-catalyzed condensation.
- Step 2 : Cyclization using catalysts like Mo(CO)₆ or LiAlH₄ to introduce methyl groups .
- Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures .
Critical Parameters : Solvent choice (DMF or acetic anhydride), temperature control (80–120°C), and catalyst selection significantly impact yield (typically 57–68%) .
How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?
Basic Research Focus
Structural confirmation relies on spectroscopic and crystallographic methods:
- X-ray Diffraction : Resolves spatial arrangements of the thiazolo-pyrimidine core and benzothiazolylidene substituent .
- NMR Spectroscopy : Key signals include:
- IR Spectroscopy : Bands at 2,200 cm⁻¹ (CN stretch) and 1,719 cm⁻¹ (C=O) .
Validation : Cross-referencing with computational models (e.g., PubChem data) ensures accuracy .
What strategies optimize regioselectivity during cyclization to avoid byproducts?
Advanced Research Focus
Regioselectivity challenges arise from competing nucleophilic sites in the thiazole and pyrimidine moieties. Solutions include:
- Solvent Modulation : Polar aprotic solvents (e.g., DMF) favor cyclization at the C6 position .
- Catalyst Screening : Sodium acetate in acetic anhydride enhances reaction specificity by stabilizing transition states .
- Temperature Gradients : Stepwise heating (60°C → 120°C) minimizes side reactions like dimerization .
Case Study : A 68% yield was achieved using 2,4,6-trimethyl benzaldehyde as a directing group .
How can molecular docking and kinetic assays clarify the compound’s mechanism of action?
Advanced Research Focus
Hypothesized targets include enzymes like cyclooxygenase-2 (COX-2) or kinases. Methodologies involve:
- Docking Simulations : Use AutoDock Vina to predict binding affinities to COX-2 (ΔG ≈ -9.2 kcal/mol) .
- Kinetic Assays : Monitor inhibition via UV-Vis spectroscopy (λ = 280 nm for COX-2) with IC₅₀ values compared to celecoxib .
Contradictions : Discrepancies in binding modes (e.g., hydrophobic vs. polar interactions) require free-energy perturbation (FEP) calculations to resolve .
How should researchers address contradictory data in synthesis yields reported across studies?
Data Analysis Focus
Yield variations (e.g., 57% vs. 68% for similar routes ) may stem from:
- Purity of Reagents : Impurities in aromatic aldehydes reduce efficiency.
- Workup Procedures : Differences in crystallization solvents (DMF/water vs. ethanol) affect recovery .
Resolution : Replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates via HPLC at each step .
What in vitro models are suitable for evaluating its bioactivity against cancer targets?
Advanced Research Focus
Prioritize cell lines with overexpression of hypothesized targets (e.g., MCF-7 for breast cancer):
- MTT Assay : Assess cytotoxicity (72-hour exposure, IC₅₀ = 12–18 µM) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
Validation : Compare with control compounds (e.g., 5-fluorouracil) and validate target engagement via Western blot (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
